

2,4,7-Trichloroquinazoline chemical structure and IUPAC name

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Compound of Interest

Compound Name: 2,4,7-Trichloroquinazoline

Cat. No.: B1295576

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An In-depth Technical Guide to 2,4,7-Trichloroquinazoline

This guide provides a comprehensive overview of the chemical structure, properties, and proposed synthesis of **2,4,7-trichloroquinazoline**, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

2,4,7-Trichloroquinazoline is a halogenated quinazoline derivative. The quinazoline core is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrimidine ring. In this specific compound, chlorine atoms are substituted at the 2, 4, and 7 positions of the quinazoline ring system.

IUPAC Name: **2,4,7-trichloroquinazoline**^[1]

Chemical Structure:

The structural formula for **2,4,7-trichloroquinazoline** is $C_8H_3Cl_3N_2$.^{[1][2]}

Physicochemical Properties

The following table summarizes the key physicochemical properties of **2,4,7-trichloroquinazoline**. It is important to note that some of these values are predicted and

should be confirmed through experimental analysis.

Property	Value	Source
Molecular Weight	233.48 g/mol	[1][2]
Melting Point	127 °C	[1][3]
Boiling Point	309.1 ± 24.0 °C (Predicted)	[3]
Density	1.600 ± 0.06 g/cm ³ (Predicted)	[3]
pKa	-1.14 ± 0.30 (Predicted)	[3]
Appearance	White to off-white solid	[3]
Storage Temperature	2-8°C under inert gas (Nitrogen or Argon)	[3]

Proposed Experimental Protocol for Synthesis

A specific, experimentally validated synthesis protocol for **2,4,7-trichloroquinazoline** is not readily available in the cited literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of analogous polychlorinated quinazolines, such as 2,4-dichloro-7-fluoroquinazoline.[4] The proposed two-step synthesis starts from 2-amino-4-chlorobenzoic acid.

Step 1: Synthesis of 7-Chloroquinazoline-2,4(1H,3H)-dione

- **Reaction Setup:** In a suitable reaction vessel, suspend 2-amino-4-chlorobenzoic acid in water.
- **Addition of Reagents:** To this suspension, add acetic acid. Subsequently, add a solution of sodium cyanate (NaOCN) in water dropwise while stirring vigorously with a mechanical stirrer.
- **Stirring:** Continue stirring the reaction mixture at room temperature for 30 minutes.
- **Basification:** Add sodium hydroxide (NaOH) in small portions to the mixture.

- Acidification: Cool the reaction mixture and then add concentrated hydrochloric acid (HCl) dropwise until the pH reaches approximately 4. This will cause the product to precipitate.
- Isolation: Separate the precipitate by filtration, wash it with water, and dry it under a vacuum to yield 7-chloroquinazoline-2,4(1H,3H)-dione.

Step 2: Synthesis of **2,4,7-Trichloroquinazoline**

- Reaction Mixture: In a round-bottom flask equipped with a reflux condenser, mix the 7-chloroquinazoline-2,4(1H,3H)-dione obtained from the previous step with N,N-diethylaniline and phosphorus oxychloride (POCl_3).
- Reflux: Heat the mixture to reflux and maintain it overnight.
- Removal of Excess Reagent: After the reaction is complete, remove the excess POCl_3 by rotary evaporation.
- Workup: Carefully pour the residue into a mixture of ice and water. This will cause the crude product to precipitate.
- Purification: Collect the precipitate by filtration, wash it with water, and then dry it. The crude **2,4,7-trichloroquinazoline** can be further purified by recrystallization from a suitable solvent like acetone to obtain the final product.

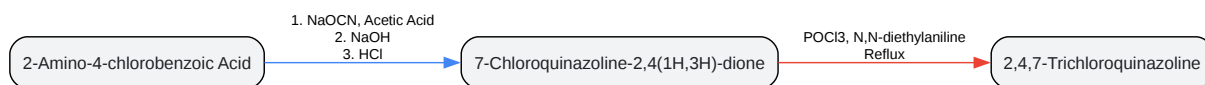
Potential Biological Activity and Applications

While there is no specific data on the biological activity of **2,4,7-trichloroquinazoline**, the quinazoline scaffold is a well-known pharmacophore present in a wide range of biologically active compounds. Quinoline and quinazoline alkaloids have demonstrated a broad spectrum of activities, including antitumor, antiparasitic, antibacterial, and antifungal properties.^[5]

Derivatives of 7-chloroquinoline, a structurally related core, are extensively studied for various therapeutic applications, including as anticancer and antimalarial agents.^[6] For instance, 4,7-dichloroquinoline is a key intermediate in the synthesis of the antimalarial drugs chloroquine and hydroxychloroquine.^[7] Given these precedents, **2,4,7-trichloroquinazoline** holds potential as a scaffold for the development of novel therapeutic agents, and its biological activities warrant further investigation.

Visualized Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for **2,4,7-trichloroquinazoline**.



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Caption: Proposed two-step synthesis of **2,4,7-trichloroquinazoline**.

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